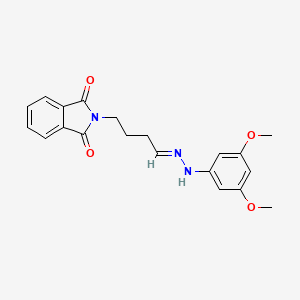
ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, also known as BHMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHMC is a derivative of hydrazinecarboxylate and is synthesized through a multi-step process.
作用機序
The mechanism of action of ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and antiproliferative properties. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate is its versatility in terms of its potential applications. This compound can be used in various fields such as medicine, agriculture, and material science. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate. In medicine, this compound could be further studied for its potential applications in the treatment of other diseases such as multiple sclerosis and Huntington's disease. In agriculture, this compound could be further studied for its potential as a biopesticide. In material science, this compound could be further studied for its potential as a precursor for the synthesis of other metal nanoparticles.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in medicine, agriculture, and material science. This compound has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for this compound, and further research is needed to fully understand its potential applications.
合成法
Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate is synthesized through a multi-step process that involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazinecarboxylate in the presence of ethyl acetoacetate. The final product is obtained through the condensation of the intermediate product with ethyl chloroformate. The yield of this compound is around 50%, and the purity of the compound is determined through various analytical techniques such as NMR and HPLC.
科学的研究の応用
Ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been used as a precursor for the synthesis of metal nanoparticles.
特性
IUPAC Name |
ethyl N-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-3-18-11(16)14-13-6-7-4-10(17-2)9(15)5-8(7)12/h4-6,15H,3H2,1-2H3,(H,14,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIALNCIFWGPEOR-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC(=C(C=C1Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC(=C(C=C1Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022625.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6022629.png)
![N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6022633.png)
![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B6022669.png)

![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
![6-isobutyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6022688.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)
